![molecular formula C16H12ClFN2OS B2910502 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-95-2](/img/no-structure.png)
3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with structures similar to the one you provided often belong to a class of organic compounds known as aromatic compounds. These compounds, such as indole derivatives, have been found in many important synthetic drug molecules and have shown various biological applications .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures, such as indole derivatives, have been shown to interact with their targets and cause a variety of changes, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole derivatives have been found to impact a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to have a variety of effects, such as antiviral, anti-inflammatory, and anticancer activities . These effects suggest that the compound could have a broad range of impacts at the molecular and cellular level.
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 4-chlorophenethylamine with 2-fluoro-3-nitrobenzoic acid to form 3-[2-(4-chlorophenyl)ethyl]-2-fluoro-3-nitrobenzoic acid. This intermediate is then reduced to 3-[2-(4-chlorophenyl)ethyl]-2-fluoro-3-aminobenzoic acid, which is then cyclized with thionyl chloride to form the final product.", "Starting Materials": [ "4-chlorophenethylamine", "2-fluoro-3-nitrobenzoic acid", "thionyl chloride" ], "Reaction": [ "Step 1: 4-chlorophenethylamine is reacted with 2-fluoro-3-nitrobenzoic acid in the presence of a coupling agent such as EDCI or DCC to form 3-[2-(4-chlorophenyl)ethyl]-2-fluoro-3-nitrobenzoic acid.", "Step 2: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as SnCl2 or Fe/HCl to form 3-[2-(4-chlorophenyl)ethyl]-2-fluoro-3-aminobenzoic acid.", "Step 3: The amino acid intermediate is cyclized with thionyl chloride in the presence of a base such as pyridine to form the final product, 3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
Numéro CAS |
422526-95-2 |
Formule moléculaire |
C16H12ClFN2OS |
Poids moléculaire |
334.79 |
Nom IUPAC |
3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H12ClFN2OS/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-9-12(18)5-6-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22) |
Clé InChI |
XJOYSGHFWIIJLH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN2C(=O)C3=C(C=CC(=C3)F)NC2=S)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



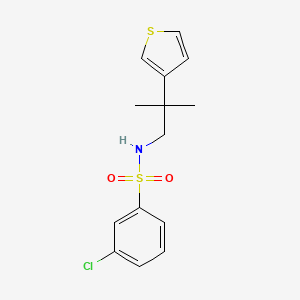
![2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2910420.png)
![2-(2-(2,4-dimethylphenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2910421.png)
![6-Acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2910423.png)
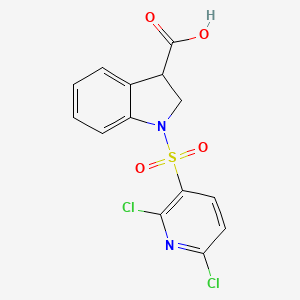

![cyclopentyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2910428.png)
![4-butoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2910429.png)
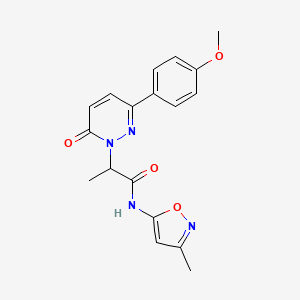
![2-((1'-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2910433.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methylbenzoate](/img/structure/B2910436.png)
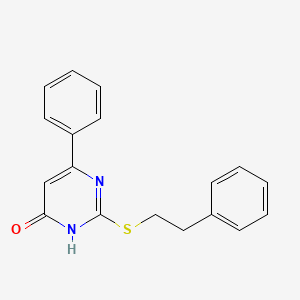
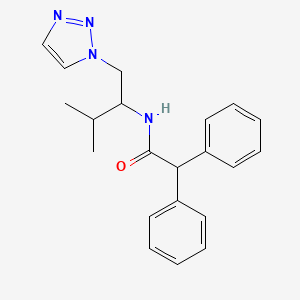
![N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2910441.png)